5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide
Overview
Description
5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide, also known as BMOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMOE is a synthetic molecule that belongs to the class of benzamides and has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis
This compound has been used in organic synthesis . It is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol. It has the ability to form strong covalent bonds with other molecules, which makes it a valuable building block in organic synthesis .
Catalyst
The compound has been used as a catalyst . Its unique properties allow it to speed up chemical reactions without being consumed in the process.
Enzyme Substrate
It has been used as a substrate for various enzymes . Enzymes are proteins that act as biological catalysts, and substrates are the molecules upon which enzymes act. The compound’s ability to act as a substrate can be useful in studying enzyme kinetics and mechanisms.
Suzuki–Miyaura Coupling
The compound has been used in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross coupling reaction. This reaction is widely used in organic chemistry for the synthesis of carbon-carbon bonds .
Protodeboronation of Pinacol Boronic Esters
The compound has been used in the protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is replaced by a hydrogen atom. This process is not well developed, and the compound’s use in this area represents a significant contribution to the field .
Synthesis of Dapagliflozin
The compound has been used in the improved synthesis of Dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor. Dapagliflozin is a medication used to treat type 2 diabetes .
properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c20-14-3-6-17(21)16(12-14)19(25)22-15-4-1-13(2-5-15)11-18(24)23-7-9-26-10-8-23/h1-6,12H,7-11H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFIRNVNWXILQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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